BenchChemオンラインストアへようこそ!

N-(5-Bromoquinoxalin-6-yl)cyanamide

Brimonidine impurity profiling HPLC method validation Pharmaceutical reference standard

N-(5-Bromoquinoxalin-6-yl)cyanamide is the only brimonidine impurity bearing a cyanamide (–NH–C≡N) moiety, producing a diagnostic IR band at ca. 2225 cm⁻¹, a unique molecular ion at m/z 248, and an RRT of 2.23. Unlike Impurity B (5-bromoquinoxalin-6-amine) or Impurity E (guanidine analogue), only the authentic cyanamide ensures valid chromatographic identity confirmation and quantitative limit tests. Procure this well-characterized reference standard for ICH Q3A-compliant HPLC method validation, ANDA submissions, and impurity fate/monitoring studies. Substitution with any other impurity will invalidate retention time identity and resolution requirements.

Molecular Formula C₉H₄BrN₄Na
Molecular Weight 271.05
CAS No. 171102-27-5
Cat. No. B1144500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromoquinoxalin-6-yl)cyanamide
CAS171102-27-5
Molecular FormulaC₉H₄BrN₄Na
Molecular Weight271.05
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1NC#N)Br
InChIInChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromoquinoxalin-6-yl)cyanamide (CAS 171102-27-5): Analytical Reference and Synthetic Intermediate for Brimonidine-Related Quinoxalines


N-(5-Bromoquinoxalin-6-yl)cyanamide (CAS 171102-27-5 as the sodium salt; CAS 182628-02-0 as the free base) is a brominated quinoxaline derivative bearing a cyanamide (–NH–C≡N) functional group at the 6-position [1]. It belongs to the class of α₂-adrenoceptor-targeted quinoxaline intermediates and is recognised under the pharmacopoeial designation Brimonidine Related Impurity 4 (or Brimonidine Tartrate Impurity 4) [2]. The compound is formally a synthetic precursor to the antiglaucoma agent brimonidine and its unsaturated analogue 4,5-didehydro brimonidine, establishing its primary utility as a well‑characterised pharmaceutical reference standard and a versatile building block in heterocyclic chemistry [3].

Why Brimonidine Impurity Standards Are Not Interchangeable: The Case for N-(5-Bromoquinoxalin-6-yl)cyanamide


Brimonidine tartrate impurity profiles encompass a structurally diverse family of quinoxaline derivatives—amines, guanidines, thioureas, and cyanamides—each exhibiting distinct chromatographic retention, spectral signatures, and pH‑dependent formation kinetics [1]. N-(5‑Bromoquinoxalin-6‑yl)cyanamide is unique among this class because it carries a nitrile (C≡N) functionality rather than an amine, guanidine, or thiourea moiety. This single structural difference produces a diagnostic IR band at ca. 2225 cm⁻¹, a unique molecular ion at m/z 248, and a relative retention time (RRT) of 2.23 that is not shared by any other common brimonidine impurity [2]. Consequently, substituting it with the more widely available 5‑bromoquinoxalin‑6‑amine (Impurity B) or the guanidine analogue (Impurity E) would invalidate both the chromatographic identity confirmation and the quantitative limit test. The quantitative differentiation evidence presented below substantiates why procurement of the authentic cyanamide impurity is mandatory for robust HPLC method validation and impurity fate studies.

N-(5-Bromoquinoxalin-6-yl)cyanamide: Head-to-Head and Cross-Study Quantitative Evidence for Procurement Selection


Relative Retention Time (RRT) vs. Other Pharmacopoeial Brimonidine Impurities

In a validated HPLC method, N-(5‑bromoquinoxalin‑6‑yl)cyanamide was identified as a process-related impurity with an RRT of 2.23 relative to the brimonidine parent peak [1]. By contrast, the EP‑listed guanidine impurity (Brimonidine EP Impurity E) elutes at an RRT of approximately 0.93 under the USP monograph conditions [2]. This 2.4‑fold difference in relative retention ensures unambiguous chromatographic resolution, which is critical for accurate impurity quantitation in quality control laboratories.

Brimonidine impurity profiling HPLC method validation Pharmaceutical reference standard

pH-Dependent Formation Kinetics: A Process-Control Differentiator

Chavan et al. demonstrated that the formation of N-(5‑bromoquinoxalin‑6‑yl)cyanamide is exquisitely pH‑sensitive: at pH 7–8, the impurity accounts for 4% of the product mixture; at pH 5–6 it rises to 9%; and at pH 3–4 it reaches 15% [1]. In stark contrast, the commonly observed amine impurity 5‑bromoquinoxalin‑6‑amine (EP Impurity B) is generated primarily through bromination side-reactions during earlier synthetic steps and is not driven by acidic neutralisation conditions [2]. This distinct pH‑triggered formation mechanism makes the cyanamide impurity a sentinel marker for inadequate pH control during brimonidine neutralisation.

Process impurity control Brimonidine manufacturing pH-dependent degradation

Infrared Spectroscopic Signature: Nitrile Stretch vs. Amine/Guanidine Impurities

The IR spectrum of N-(5‑bromoquinoxalin‑6‑yl)cyanamide exhibits a sharp, intense absorption at 2225–2226 cm⁻¹ attributed to the C≡N stretching vibration [1]. This band is completely absent in the spectra of the corresponding 5‑bromoquinoxalin‑6‑amine (EP Impurity B) and N‑(5‑bromo‑6‑quinoxalinyl)guanidine (EP Impurity E), which instead display characteristic N–H bending and C=N stretching modes below 1700 cm⁻¹ [2]. The diagnostic nitrile band provides an unambiguous spectroscopic fingerprint suitable for identity confirmation by compendial IR identification tests.

IR spectroscopy Structural confirmation Impurity identification

Mass Spectrometric Detection: Unique m/z 248 Enables Selective Quantitation

LC‑MS analysis of the cyanamide impurity gives a molecular ion peak at m/z 248 (M⁺), corresponding to C₉H₅BrN₄ and exhibiting the characteristic ¹:¹ bromine isotope pattern [1]. This mass differs by 34 Da from the brimonidine parent (M⁺ at m/z 282 for the free base), consistent with formal elimination of H₂S from the thiourea precursor [1]. In comparison, the amine impurity 5‑bromoquinoxalin‑6‑amine shows m/z 224 (M⁺), and the guanidine impurity EP Impurity E shows m/z 266 (M⁺) . The 34‑Da mass deficit relative to brimonidine is unique to the cyanamide impurity among the principal process‑related impurities, providing a selective LC‑MS/MS transition for trace‑level quantitation without interference.

LC‑MS Impurity quantitation Molecular ion identification

Dual Utility: Reference Standard AND Synthetic Intermediate for 4,5‑Didehydro Brimonidine

Beyond its role as a pharmaceutical impurity reference, N‑(5‑bromoquinoxalin‑6‑yl)cyanamide is a documented synthetic intermediate for 4,5‑didehydro brimonidine (B687180) and for 2‑(5‑bromoquinoxalin‑6‑imino)imidazolidin‑4‑one (AGN‑192119) [1]. No other common brimonidine impurity—including 5‑bromoquinoxalin‑6‑amine, the guanidine, or the thiourea derivatives—has been reported to serve as a direct precursor for unsaturated brimonidine analogues [2]. This dual utility means that the same well‑characterised compound can support both analytical method validation and medicinal chemistry efforts targeting novel α₂‑adrenoceptor ligands.

Synthetic intermediate 4,5‑Didehydro brimonidine Pharmaceutical reference standard

Validated Application Scenarios for N-(5-Bromoquinoxalin-6-yl)cyanamide Based on Published Evidence


HPLC System Suitability and Impurity Limit Testing for Brimonidine Tartrate API

Use the compound as a primary reference standard to spike brimonidine tartrate API samples at the ICH Q3A qualification threshold (0.15% w/w) and confirm that the HPLC method achieves baseline resolution (Rs > 2.0) between the brimonidine peak and the cyanamide impurity peak at RRT 2.23 [1]. This is essential for ANDA regulatory submissions.

Process Development and pH Optimisation for Brimonidine Manufacture

Employ a validated HPLC method with the cyanamide reference standard to monitor impurity levels during neutralisation scale‑up. Maintain pH between 8.5–9.5 using cooled dilute HCl to keep the cyanamide impurity below the 4% threshold, as established by the pH‑dependence study [2].

Synthesis of 4,5‑Didehydro Brimonidine and Unsaturated Quinoxaline Analogues

Utilise the cyanamide as a key intermediate for cyclisation with ethyl glycinate or 2‑aminoacetaldehyde diethyl acetal to access 4,5‑didehydro brimonidine and related imidazolidinone/iminoimidazolidine derivatives for structure–activity relationship (SAR) programs targeting α₂‑adrenoceptor subtypes [3].

LC‑MS/MS Method Development for Trace Impurity Quantitation

Leverage the unique m/z 248 (M⁺) and the characteristic bromine isotopic pattern (¹:¹ ratio at m/z 248 and 250) to develop a sensitive multiple reaction monitoring (MRM) method capable of detecting the cyanamide impurity at levels below 0.003% relative to the brimonidine test concentration, as required by modern UPLC‑MS impurity profiling protocols [1].

Quote Request

Request a Quote for N-(5-Bromoquinoxalin-6-yl)cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.